(6R,10R)-6,10,14-trimethylpentadecan-2-one
Overview
Description
(6R,10R)-6,10,14-trimethylpentadecan-2-one, also known as hexahydrofarnesyl acetone, is a chiral molecule with the molecular formula C18H36O. It is a significant component in the tibial fragrances of male orchid bees, particularly in the Euglossa species. This compound is known for its role in attracting male orchid bees, suggesting its function as a “base note” in complex odor bouquets .
Preparation Methods
The synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one can be achieved through a multistep process starting from 6,10-dimethylundec-5-en-2-one or 6,10-dimethylundeca-5,9-dien-2-one. This method is advantageous as it efficiently forms the desired chiral product from a mixture of stereoisomers of the starting material . The process involves several steps, including the separation of diastereomers and the use of specific reagents to achieve the final product.
Chemical Reactions Analysis
(6R,10R)-6,10,14-trimethylpentadecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has several scientific research applications:
Entomological Research: It is a major component in the tibial fragrances of male orchid bees and plays a role in male signaling and species recognition.
Organic Chemistry and Synthesis: It is used in the synthesis of pheromones and other bioactive compounds.
Environmental Chemistry: Studies on the metabolism of this compound by marine bacteria suggest its role in the degradation of isoprenoid ketones in marine environments.
Mechanism of Action
The mechanism of action of (6R,10R)-6,10,14-trimethylpentadecan-2-one involves its interaction with specific receptors in the olfactory system of orchid bees. The compound’s low volatility allows it to serve as a stable signal in the bees’ complex odor bouquets. This interaction likely involves binding to olfactory receptors, triggering a behavioral response in the bees .
Comparison with Similar Compounds
(6R,10R)-6,10,14-trimethylpentadecan-2-one can be compared with other similar compounds such as:
Phytol: A diterpene alcohol that is a precursor to this compound.
Isophytol: Another derivative of phytol, used in the synthesis of vitamins E and K.
Tocopherol: A form of vitamin E, which shares a similar biosynthetic pathway with this compound.
These compounds share similar biosynthetic pathways and structural features, but this compound is unique in its specific role in orchid bee fragrances and its chiral properties.
Properties
IUPAC Name |
6,10,14-trimethylpentadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862063 | |
Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [IUCLID] | |
Record name | Hexahydrofarnesylacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11493 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
502-69-2, 16825-16-4 | |
Record name | 6,10,14-Trimethyl-2-pentadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrofarnesylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phytone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-pentadecanone, 6,10,14-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,10,14-trimethylpentadecan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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